molecular formula C16H15FN2O5 B13576339 (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate

(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate

Cat. No.: B13576339
M. Wt: 334.30 g/mol
InChI Key: AKOLKGIEYFHHHZ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated phenyl group, a hydroxyethylamino group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Fluorination: Substitution of a hydrogen atom on the phenyl ring with a fluorine atom.

    Amination: Introduction of the hydroxyethylamino group through nucleophilic substitution.

Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems and developing new biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism by which (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The fluorinated phenyl group and nitrobenzoate moiety can interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
  • (3-Bromophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
  • (3-Methylphenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate

Uniqueness

Compared to similar compounds, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable molecule for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15FN2O5

Molecular Weight

334.30 g/mol

IUPAC Name

(3-fluorophenyl)methyl 2-(2-hydroxyethylamino)-5-nitrobenzoate

InChI

InChI=1S/C16H15FN2O5/c17-12-3-1-2-11(8-12)10-24-16(21)14-9-13(19(22)23)4-5-15(14)18-6-7-20/h1-5,8-9,18,20H,6-7,10H2

InChI Key

AKOLKGIEYFHHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO

Origin of Product

United States

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